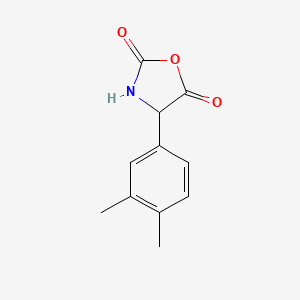

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(3,4-dimethylphenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C11H11NO3/c1-6-3-4-8(5-7(6)2)9-10(13)15-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |

InChI Key |

QSVBHPRGVOQNJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(=O)OC(=O)N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione involves the reaction of 3,4-dimethylphenylamine with glyoxylic acid, followed by cyclization to form the oxazolidine-2,5-dione ring system. The cyclization is typically facilitated by dehydrating agents such as thionyl chloride or phosphorus oxychloride, which promote ring closure by removing water molecules during the reaction process.

- Step 1: Condensation of 3,4-dimethylphenylamine with glyoxylic acid to form an intermediate Schiff base or imine.

- Step 2: Cyclization under dehydrating conditions to yield the oxazolidine-2,5-dione ring.

This method allows for the formation of the five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with the 3,4-dimethylphenyl substituent attached at the 4-position of the ring.

Industrial Production Methods

On an industrial scale, continuous flow synthesis is employed to enhance control over reaction parameters such as temperature, pressure, and reagent stoichiometry. Automated reactors equipped with real-time monitoring facilitate consistent product quality and higher throughput. This approach also improves safety and scalability compared to batch processes.

Alternative Preparation via Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction

A notable alternative method, based on patented processes for oxazolidine-2,4-diones, involves the reaction of a carbamate derivative with a 2-hydroxycarboxylic acid ester at elevated temperatures (80–250 °C). This method can be adapted to synthesize substituted oxazolidine-2,5-diones, including 4-(3,4-dimethylphenyl) derivatives, by selecting appropriate carbamate and ester precursors.

- Carbamate Preparation: The carbamate is synthesized by reacting an isocyanate (e.g., 3,4-dimethylphenyl isocyanate) with an alcohol in the presence of alkali.

- Cyclization Reaction: The carbamate is then reacted with a 2-hydroxycarboxylic acid ester under heating, optionally in the presence of catalysts such as metal halides, oxides, or carboxylates (e.g., lead acetate, copper(II) acetate, dibutyltin dilaurate), or tertiary amines (e.g., triethylamine).

The reaction can be carried out with or without solvents; solvents like toluene or xylene are preferred when azeotropic removal of by-product alcohols is beneficial. Reduced pressure conditions (65–950 mbar) can lower distillation temperatures and improve reaction efficiency.

Summary of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3,4-Dimethylphenylamine + glyoxylic acid; or carbamate + 2-hydroxycarboxylic acid ester |

| Dehydrating agents | Thionyl chloride, phosphorus oxychloride |

| Catalysts (optional) | Lead acetate, copper(II) acetate, cobalt chloride, dibutyltin dilaurate, tertiary amines |

| Temperature range | 80–250 °C (preferably 120–225 °C) |

| Pressure | Atmospheric or reduced pressure (65–950 mbar) |

| Solvents | Toluene, xylene, benzene, methyl isobutyl ketone (optional) |

| Reaction type | Cyclization via dehydration or ester-carbamate condensation |

Research Results and Yields

The patented processes report high yields and purity of oxazolidine-2,5-diones when stoichiometric amounts of carbamate and 2-hydroxycarboxylic acid ester are reacted under optimized conditions. The use of catalysts allows for lower reaction temperatures and improved selectivity.

- Yield: Typically good to excellent (exact numerical yields depend on specific substituents and conditions).

- Purity: High purity products are obtained, suitable for further applications in synthesis and pharmaceutical development.

- Reaction Time: Varies with temperature and catalyst presence; continuous flow methods allow for shorter residence times.

Comparative Analysis of Preparation Methods

| Aspect | Condensation with Glyoxylic Acid | Carbamate + 2-Hydroxycarboxylic Acid Ester Reaction | Industrial Continuous Flow |

|---|---|---|---|

| Starting materials | 3,4-Dimethylphenylamine, glyoxylic acid | Carbamate derivative, 2-hydroxycarboxylic acid ester | Same as batch but in continuous flow setup |

| Reaction conditions | Dehydrating agents, moderate heating | Elevated temperature (80–250 °C), catalysts optional | Automated control, real-time monitoring |

| Scalability | Batch scale | Batch scale | High scalability, consistent quality |

| Catalysts | Required for cyclization | Optional, improves efficiency | Used as needed |

| Yield and purity | Good | Good to excellent | High, reproducible |

| Solvent use | Typically none or minimal | Optional solvents for azeotropic distillation | Depends on process design |

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Oxazolidinones

Reduction: Amine derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione" are not available within the provided search results, the information available allows for a summary of its synthesis, characteristics, and potential applications in scientific research.

Oxazolidine-2,4-diones and Oxazolidine-2,5-diones

Synthesis: Oxazolidine-2,4-diones can be prepared through a novel process involving the reaction of carbamates with 2-hydroxycarboxylic acid esters . Specifically, a carbamate of the formula R1-NH-COOR4 is reacted with a 2-hydroxycarboxylic acid ester of the formula (Formula STR2 in the original patent) at temperatures ranging from 80° to 250°C, potentially with a catalyst .

General Information: Oxazolidinediones, including "4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione," have been explored for their biological activities, such as antimycobacterial activity.

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione

Applications in Scientific Research: "4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione" is used as a building block in the synthesis of more complex compounds.

Other Oxazolidinediones: Research has been done synthesizing triurazole using 1,3,5-tris(bromomethyl)benzene with three equivalents of the 3,5-dimethylphenoxide . The product was then treated with MeTAD, a catalyst, to yield the desired triurazole . One such triurazole is 1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or seizure control. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Structural Effects

The substituent on the oxazolidine-2,5-dione ring critically determines physicochemical and functional properties. Key analogs include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione | 3,4-Dimethylphenyl | C₁₁H₁₁NO₃ | 205.21 | Not reported |

| (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione | 4-Hydroxyphenyl | C₉H₇NO₄ | 193.16 | 230 |

| 4-(4-Methoxybenzyl)oxazolidine-2,5-dione | 4-Methoxybenzyl | C₁₁H₁₁NO₄ | 221.21 | Not reported |

| 4-(sec-Butyl)oxazolidine-2,5-dione | sec-Butyl | C₇H₁₁NO₃ | 157.17 | Not reported |

Key Observations :

- The 3,4-dimethylphenyl group provides steric bulk, reducing solubility in polar solvents compared to hydroxyl-substituted analogs like (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione .

- Melting Points : Hydroxyl-substituted derivatives (e.g., 230°C for (R)-4-(4'-Hydroxyphenyl)) exhibit higher melting points due to hydrogen bonding, whereas alkyl or aryl derivatives may have lower melting points .

Biological Activity

4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is a member of the oxazolidinedione class of compounds, characterized by a five-membered ring structure containing nitrogen and carbonyl groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : Approximately 205.21 g/mol

- Structure : The compound features a dimethyl-substituted phenyl group linked to the oxazolidine ring, which influences its reactivity and biological profile.

Biological Activities

The biological activity of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione is primarily linked to its structural characteristics. Compounds in the oxazolidinedione class have been studied for various pharmacological properties, including:

- Antimicrobial Activity : Initial studies suggest that derivatives of oxazolidinediones can exhibit antimicrobial properties. For instance, related compounds have shown significant inhibition against Mycobacterium tuberculosis and other bacterial strains .

- Anticancer Potential : Some oxazolidinediones have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The specific mechanisms through which 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione exerts its biological effects are not fully elucidated. However, the presence of the oxazolidine moiety suggests that it may interact with biological targets through nucleophilic attack or by forming stable complexes with biomolecules. This reactivity could lead to modulation of enzyme activities or interference with cellular processes.

Comparative Analysis

To contextualize the biological activity of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione, a comparison with structurally similar compounds is useful. Below is a table summarizing some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3,4-Dimethyl-1,3-oxazolidine-2,5-dione | 22468121 | 0.91 |

| 5-(2-Methoxyphenyl)-1,3-oxazolidine-2,4-dione | N/A | 0.92 |

| 5-(5-Chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dione | N/A | 0.92 |

These compounds share structural features but may differ in their biological activities and therapeutic applications.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of oxazolidinediones:

- Antimycobacterial Activity : A study screened several synthesized derivatives for their effectiveness against Mycobacterium tuberculosis H37Rv. Compounds demonstrated up to 98% inhibition at specific concentrations .

- Cytotoxicity Against Cancer Cells : Research has indicated that certain oxazolidinediones can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

- Pharmacological Profiles : The pharmacological profiles of related compounds indicate potential applications in treating infections and possibly cancer, warranting further investigation into their mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted phenylamines and dicarbonyl precursors under anhydrous conditions. For example, oxazolidine-2,5-diones are often synthesized via cyclization of N-carboxy anhydrides (NCAs) using reagents like phosgene or triphosgene in aprotic solvents (e.g., THF or DCM). Optimizing stoichiometry, temperature (e.g., 0–5°C for intermediate stability), and purification via recrystallization or column chromatography can improve yield (>70%) and purity (>95%) .

Q. How is the structural characterization of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione typically performed?

- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming stereochemistry and bond angles. Key parameters include space group (e.g., monoclinic ), unit cell dimensions (e.g., Å, Å), and hydrogen-bonding networks. Complementary techniques include H/C NMR for functional group analysis and FT-IR for carbonyl stretching frequencies (~1780 cm) .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione derivatives in antimicrobial research?

- Methodological Answer : SAR studies focus on substituent effects at the phenyl ring (e.g., electron-withdrawing vs. donating groups) and oxazolidine ring conformation. For example:

- Electron-withdrawing substituents (e.g., Br, Cl) enhance bacterial ribosomal binding by increasing electrophilicity, as seen in 4-(4-Bromophenyl) analogs with MIC values ≤2 µg/mL against S. aureus.

- Hydrophobic groups (e.g., 3,4-dimethylphenyl) improve membrane permeability, validated via logP measurements and molecular dynamics simulations .

Q. How can researchers resolve contradictions in reported biological activities of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or stereochemical purity. To address this:

- Standardize assays : Use CLSI guidelines for MIC determination.

- Chiral HPLC : Confirm enantiomeric purity (>99%) to exclude inactive stereoisomers.

- Comparative studies : Benchmark against structurally similar compounds (e.g., 4-(4-Hydroxybenzyl) derivatives) to isolate substituent-specific effects .

Q. What advanced computational methods are utilized to predict the binding affinity of 4-(3,4-Dimethylphenyl)oxazolidine-2,5-dione with bacterial ribosomal targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with the 50S ribosomal subunit. Key steps:

- Docking : Use PDB ID 1XBP (ribosomal structure) to identify hydrogen bonds between the oxazolidine carbonyl and A2451 residue.

- Free-energy calculations : MM/PBSA analysis quantifies binding energy (ΔG ~ -8.5 kcal/mol), correlating with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.